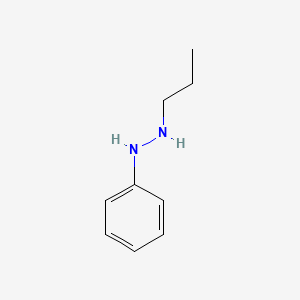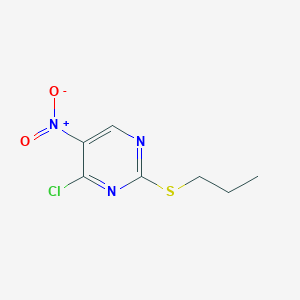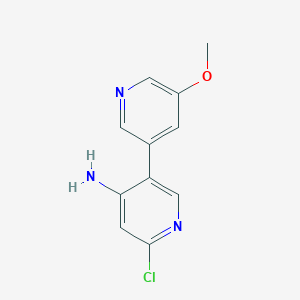
2-(Tetrazol-1-yl)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetrazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that features both a tetrazole and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrazol-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of primary amines with orthoesters and sodium azide in an acetic acid medium . This method is advantageous due to its relatively simple setup and high yield.
Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often employs microwave-assisted reactions. These methods utilize primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Tetrazol-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Applications De Recherche Scientifique
2-(Tetrazol-1-yl)pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and antitumor activities.
Industry: Utilized in the development of new materials with unique electronic and thermal properties.
Mécanisme D'action
The mechanism of action of 2-(Tetrazol-1-yl)pyrimidin-5-amine involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and facilitating receptor-ligand interactions. This compound can inhibit specific enzymes, such as cytochrome P450, leading to its potential use as an antifungal agent .
Comparaison Avec Des Composés Similaires
- 5-(Tetrazol-1-yl)tetrazole
- Tetrazolo[1,5-c]pyrimidin-5-amine
- N-(4-azidopyrimidin-2-yl)nitramide
Comparison: 2-(Tetrazol-1-yl)pyrimidin-5-amine is unique due to its dual ring structure, combining both tetrazole and pyrimidine rings. This structural feature imparts distinct electronic properties and reactivity compared to other similar compounds. For instance, while 5-(Tetrazol-1-yl)tetrazole primarily exhibits properties associated with the tetrazole ring, this compound benefits from the additional stability and reactivity conferred by the pyrimidine ring .
Propriétés
Numéro CAS |
1211587-61-9 |
|---|---|
Formule moléculaire |
C5H5N7 |
Poids moléculaire |
163.14 g/mol |
Nom IUPAC |
2-(tetrazol-1-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C5H5N7/c6-4-1-7-5(8-2-4)12-3-9-10-11-12/h1-3H,6H2 |
Clé InChI |
GTOUEHAIIUSBRY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)N2C=NN=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)

![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)



![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)







